molecular formula C8H13N3 B6147627 [(1-cyclopropyl-1H-imidazol-5-yl)methyl](methyl)amine CAS No. 1492221-28-9

[(1-cyclopropyl-1H-imidazol-5-yl)methyl](methyl)amine

Cat. No.: B6147627
CAS No.: 1492221-28-9
M. Wt: 151.2
InChI Key:
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Description

(1-cyclopropyl-1H-imidazol-5-yl)methylamine is a heterocyclic compound featuring an imidazole ring substituted with a cyclopropyl group and a methylamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-cyclopropyl-1H-imidazol-5-yl)methylamine typically involves the cyclization of appropriate precursors. One common method involves the reaction of cyclopropylamine with glyoxal and ammonia to form the imidazole ring, followed by methylation of the resulting imidazole derivative . The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.

Industrial Production Methods

Industrial production of (1-cyclopropyl-1H-imidazol-5-yl)methylamine may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This can include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications .

Chemical Reactions Analysis

Types of Reactions

(1-cyclopropyl-1H-imidazol-5-yl)methylamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields imidazole N-oxides, while reduction can produce dihydroimidazole derivatives .

Scientific Research Applications

(1-cyclopropyl-1H-imidazol-5-yl)methylamine has several scientific research applications:

Mechanism of Action

The mechanism of action of (1-cyclopropyl-1H-imidazol-5-yl)methylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions or form hydrogen bonds with biological macromolecules, influencing their activity and function. This compound may also modulate signaling pathways involved in inflammation, cell proliferation, and apoptosis .

Comparison with Similar Compounds

Similar Compounds

  • (1-cyclopropyl-2-methyl-1H-imidazol-5-yl)methanamine
  • (1-cyclopropyl-1H-imidazol-4-yl)methylamine
  • (1-cyclopropyl-1H-imidazol-2-yl)methylamine

Uniqueness

(1-cyclopropyl-1H-imidazol-5-yl)methylamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the cyclopropyl group and the position of the methylamine moiety can significantly influence its reactivity and interactions with biological targets, making it a valuable compound for research and development .

Properties

CAS No.

1492221-28-9

Molecular Formula

C8H13N3

Molecular Weight

151.2

Purity

95

Origin of Product

United States

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